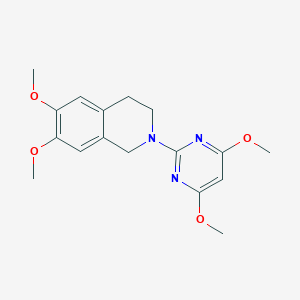![molecular formula C18H26N2O2S B6473943 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640874-49-1](/img/structure/B6473943.png)
4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine{1-MMPP}TM has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, including anti-inflammatory drugs, anticonvulsants, and antihistamines. In addition, this compound{1-MMPP}TM has been used in the synthesis of various other compounds, including dyes, pigments, and surfactants. This compound{1-MMPP}TM has also been used in the synthesis of novel compounds such as this compound{1-MMPP}TM-derived peptides and amino acid derivatives.
Mechanism of Action
The exact mechanism of action of 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine{1-MMPP}TM is not known. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The inhibition of these enzymes is believed to be responsible for the anti-inflammatory and anticonvulsant effects of this compound{1-MMPP}TM.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound{1-MMPP}TM are not fully understood. However, it has been shown to have anti-inflammatory, anticonvulsant, and antihistamine effects in animal models. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine{1-MMPP}TM in laboratory experiments include its availability, low cost, and versatility. In addition, it is relatively easy to synthesize and can be used in a variety of different reactions. The main limitation of this compound{1-MMPP}TM is that its exact mechanism of action is not known.
Future Directions
There are a number of potential future directions for research on 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine{1-MMPP}TM. These include further investigation into its mechanism of action and potential therapeutic applications. In addition, further research could be conducted into the synthesis of novel derivatives of this compound{1-MMPP}TM, and its potential use in the synthesis of other compounds. Finally, further research could be conducted into the biochemical and physiological effects of this compound{1-MMPP}TM in different animal models.
Synthesis Methods
4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine{1-MMPP}TM can be synthesized using a variety of methods, including the Knoevenagel condensation, the Wittig reaction, and the Ugi reaction. The most commonly used method for the synthesis of this compound{1-MMPP}TM is the Knoevenagel condensation. This method involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction produces a β-ketoamide, which can then be converted into this compound{1-MMPP}TM. The reaction is typically carried out in an aqueous solution at room temperature.
Safety and Hazards
Properties
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-22-17-6-4-15(5-7-17)13-19-8-2-3-16(14-19)18(21)20-9-11-23-12-10-20/h4-7,16H,2-3,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIWQFVHDRRMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-fluoro-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline](/img/structure/B6473869.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473876.png)
![4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B6473877.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473884.png)
![2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B6473892.png)
![1-[4-(4-{[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6473897.png)
![1-{4-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6473902.png)
![2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6473904.png)
![4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6473912.png)
![6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6473918.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6473935.png)

![2-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6473953.png)
![9-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-9H-purine](/img/structure/B6473958.png)
